molecular formula C25H30ClN5O3 B3104943 tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate CAS No. 1508258-34-1

tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

Cat. No.: B3104943
CAS No.: 1508258-34-1
M. Wt: 484 g/mol
InChI Key: TYHZKVRSTQLUQC-GOSISDBHSA-N
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Description

The compound contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern . It also contains a carboxylate group, which is a common functional group in organic chemistry and biochemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azepane ring, the introduction of the tert-butyl group, and the formation of the carboxylate group. The exact synthesis would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The tert-butyl group would likely add steric bulk to the molecule, while the carboxylate group would contribute to its polarity .


Chemical Reactions Analysis

The tert-butyl group in this compound could potentially undergo a variety of chemical reactions, including substitutions and eliminations . The carboxylate group could also participate in various reactions, such as esterification or amidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tert-butyl group could potentially increase its hydrophobicity, while the carboxylate group could contribute to its acidity .

Scientific Research Applications

Decomposition and Environmental Impact

  • A study on Methyl tert-Butyl Ether (MTBE) decomposition using a radio frequency (RF) plasma reactor highlights the potential for advanced decomposition methods of organic pollutants. This research indicates the feasibility of applying RF plasma technology for breaking down complex organic compounds in the environment, potentially applicable to the decomposition of related compounds (Hsieh et al., 2011).

Biodegradation

  • Biodegradation of fuel oxygenates such as MTBE in soil and groundwater has been extensively studied, indicating that microorganisms can degrade these substances under certain conditions. These findings suggest pathways that might be relevant for the biodegradation of similar complex organic compounds, highlighting the importance of microbial processes in mitigating environmental pollution (Schmidt et al., 2004).

Synthesis and Chemical Reactions

  • Synthetic approaches for benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines demonstrate the versatility of these compounds in creating medically relevant structures. Such synthetic methods may offer insights into the synthesis or functionalization of the complex compound , showcasing the chemical flexibility and utility of related structures in drug development and other applications (Ibrahim, 2011).

Adsorption and Removal Techniques

  • Adsorption studies on MTBE from the environment explore various adsorbents for eliminating this compound from aqueous solutions, relevant to environmental cleanup efforts. Understanding the adsorption behavior of similar compounds could inform strategies for removing or recovering valuable chemicals from industrial waste streams or environmental matrices (Vakili et al., 2017).

Properties

IUPAC Name

tert-butyl (3R)-3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN5O3/c1-16-14-17(11-12-27-16)22(32)29-23-28-20-10-7-9-19(26)21(20)31(23)18-8-5-6-13-30(15-18)24(33)34-25(2,3)4/h7,9-12,14,18H,5-6,8,13,15H2,1-4H3,(H,28,29,32)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHZKVRSTQLUQC-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)OC(C)(C)C)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)OC(C)(C)C)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

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